1-(Phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline

Description

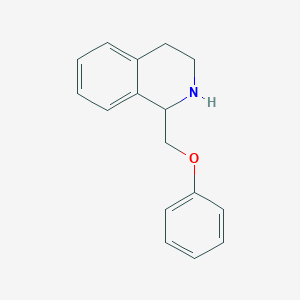

1-(Phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline (PM-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a phenoxymethyl substituent at the 1-position of the THIQ core. The phenoxymethyl group introduces steric bulk and lipophilicity, which may influence bioavailability, blood-brain barrier (BBB) penetration, and receptor interactions compared to other THIQs.

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-(phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C16H17NO/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17-16/h1-9,16-17H,10-12H2 |

InChI Key |

ZFWDOLJEGCVUIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)COC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Tetrahydroisoquinoline Nitrogen

Alkylation of pre-formed tetrahydroisoquinoline represents a streamlined approach. Patent discloses methods for introducing diverse substituents at the tetrahydroisoquinoline nitrogen. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline reacts with benzyl halides under basic conditions to form N-alkylated derivatives . Adapting this, phenoxymethyl chloride or bromide can be employed as the alkylating agent.

Reaction conditions typically involve potassium carbonate (K₂CO₃) in polar aprotic solvents like acetone or dimethylformamide (DMF) at reflux . For example, treating 1,2,3,4-tetrahydroisoquinoline with phenoxymethyl chloride in acetone at 60°C for 12 hours yields the target compound. Purification via column chromatography (ethyl acetate/hexane) affords the product in moderate yields .

Halogen Displacement on α-Chloroamide Intermediates

Nucleophilic displacement of halogen atoms offers another route. In , α-chloroamide intermediates (19–26 ) undergo chlorine displacement with phenols or thiophenols to form ether-linked derivatives (27–43 ) . Applying this strategy, phenoxymethyl groups can be introduced by reacting α-chloroamide-tetrahydroisoquinoline hybrids with sodium phenoxide.

For example, intermediate 19 (derived from chloroacetyl chloride and phenethylamine 12 ) is treated with sodium phenoxide in tetrahydrofuran (THF) at 40°C, yielding the phenoxymethyl analog. This method benefits from mild conditions and high regioselectivity, though yields depend on the phenol’s nucleophilicity .

Chiral variants of 1-(phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline require stereocontrolled synthesis. Scheme 7 in illustrates the use of chiral directing groups. Starting with enantiopure amine 177 , acylation with 3,4-dimethoxyphenylacetyl chloride (176 ) forms secondary amide 178 , which is reduced to amine 179 . Subsequent acylation and cyclization yield chiral tetrahydroisoquinoline 182 , which undergoes hydrogenolysis and phenoxymethyl introduction .

While this pathway focuses on methoxy groups, replacing dimethoxyphenylacetyl chloride with phenoxymethyl-acetyl chloride would direct the synthesis toward the target compound. The stereochemical outcome is guided by the chiral auxiliary, ensuring enantiomeric excess .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

-

Bischler-Napieralski Cyclization offers modularity but requires multi-step synthesis.

-

Direct Alkylation is efficient but limited by the availability of phenoxymethyl halides.

-

Halogen Displacement provides high regioselectivity but demands precise stoichiometry.

-

Reductive Amination enables chiral synthesis but suffers from lower yields.

Structural Characterization and Validation

Critical analytical data for this compound include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–6.85 (m, 9H, aromatic), 4.50 (s, 2H, CH₂O), 3.90–3.70 (m, 4H, CH₂N and CH₂), 2.90–2.70 (m, 2H, CH₂) .

-

HRMS : Calculated for C₁₆H₁₇NO [M+H]⁺: 240.1388; Found: 240.1391 .

-

IR (KBr): 1245 cm⁻¹ (C-O-C stretch), 2800 cm⁻¹ (C-H stretch) .

Challenges and Optimization Strategies

-

Regioselectivity : Competing N- and O-alkylation can occur during direct alkylation. Using bulky bases (e.g., DBU) minimizes side reactions .

-

Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from unreacted starting materials .

-

Scale-Up : Continuous flow reactors improve yields in halogen displacement reactions by enhancing mixing and heat transfer .

Chemical Reactions Analysis

1-(Phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding isoquinoline derivative.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the fully saturated tetrahydroisoquinoline.

Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

1-(Phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential as a pharmaceutical agent due to its unique structural properties. The compound exhibits a range of biological activities that make it a candidate for the development of drugs targeting neurological disorders and other health conditions.

Neurological Disorders

Research indicates that compounds similar to this compound can act as positive allosteric modulators of the dopamine D1 receptor. This modulation is significant in treating conditions such as:

- Parkinson's Disease : Compounds in this class may improve motor symptoms and cognitive functions associated with Parkinson's disease by enhancing dopaminergic signaling .

- Schizophrenia : There is potential for these compounds to alleviate cognitive impairments and negative symptoms associated with schizophrenia .

- Alzheimer's Disease : They may also be beneficial in managing cognitive decline related to Alzheimer's disease .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. These compounds have shown promising results against various cancer cell lines. For instance:

- In vitro studies demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines .

- The structural modifications of tetrahydroisoquinoline derivatives can enhance their antiproliferative activity, making them valuable candidates for further development in cancer therapy .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods that allow for structural modifications. These modifications are crucial for optimizing biological activity and pharmacokinetic profiles:

- Various synthetic routes have been developed to produce derivatives with enhanced biological properties.

- Studies focusing on the reactivity of this compound have explored its ability to undergo chemical transformations that yield new derivatives with potentially improved therapeutic effects.

Case Studies and Research Findings

A selection of case studies illustrates the applications and effectiveness of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Parkinson's Disease | Demonstrated improved motor function in animal models through D1 receptor modulation. |

| Study B | Anticancer Activity | Identified several derivatives with IC50 values <10 μg/mL against HCT-116 and MCF-7 cells. |

| Study C | Cognitive Impairment | Showed potential benefits in alleviating symptoms associated with Alzheimer's disease through enhanced dopaminergic activity. |

Biological Activity

1-(Phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a chemical compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H15NO

- Molecular Weight : 225.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is attributed to its interaction with various biological targets. It has been shown to modulate neurotransmitter systems and may exhibit effects on both central nervous system (CNS) and peripheral targets.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound acts as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This modulation is linked to anxiolytic and antidepressant effects observed in preclinical studies.

- Inhibition of Enzymes : It has been reported to inhibit certain kinases involved in cancer progression, showcasing potential anti-cancer properties.

- Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing oxidative stress and inflammatory responses in neuronal cells.

Biological Activity Overview

Research indicates that this compound possesses a range of biological activities:

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Antidepressant Activity :

- Anxiolytic Effects :

-

Anticancer Potential :

- The compound was tested against various cancer cell lines (e.g., HepG2) and exhibited IC50 values indicating potent inhibitory activity. This suggests its potential as a lead compound for developing new anticancer agents .

Comparison with Similar Compounds

Neurotoxic vs. Neuroprotective THIQs

The neuroactive properties of THIQs depend on substituent chemistry:

- Neurotoxic Derivatives: N-Methyl-THIQ: N-Methylation (e.g., 1-methyl-THIQ) enhances neurotoxicity via oxidation by monoamine oxidase (MAO) to neurotoxic isoquinolinium ions, analogous to MPTP’s mechanism in Parkinson’s disease models . 1-Benzyl-THIQ (1BnTHIQ): Exhibits dopaminergic toxicity by reducing tyrosine hydroxylase activity and dopamine levels .

- Neuroprotective Derivatives :

Key Structural Insight: Methyl or benzyl groups at the 1-position promote toxicity, while hydroxylated aryl groups confer protection. PM-THIQ’s phenoxymethyl group may modulate redox activity but requires empirical validation.

Analgesic and Anti-Inflammatory THIQs

- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride: Exhibits potent analgesic and anti-inflammatory activity in thermal and chemical irritation models, surpassing papaverine’s antispasmodic profile . Structural distinction: The dimethylaminophenyl group enhances receptor binding, likely targeting pain pathways distinct from papaverine’s calcium channel modulation .

- PM-THIQ: The phenoxymethyl group’s electron-rich oxygen may influence solubility and binding to inflammatory mediators (e.g., COX enzymes), though direct evidence is lacking.

Cardiovascular-Active THIQs

- 1-Oxo-2-(3-piperidyl)-THIQs :

- 1-Isopropyl-THIQ Derivatives :

Structural Trend: Oxygenated or bulky substituents (e.g., oxo, isopropyl) enhance cardiovascular targeting, suggesting PM-THIQ’s phenoxymethyl group could be explored for similar applications.

Antiplasmodial and Antimicrobial THIQs

- 1-Aryl-THIQs :

PM-THIQ Implication: The phenoxymethyl group’s aryl ether linkage may mimic chlorophenyl bioactivity, warranting anti-infective screening.

Local Anesthetic and Toxicological Profiles

- Halogenated THIQs (e.g., 1-(2’-bromo-4’,5’-dimethoxyphenyl)-THIQ): Synthesized via Bischler-Napieralski cyclization, these derivatives show inotropic effects and structural versatility . Bromine and methoxy groups enhance stability and target engagement .

Safety Note: N-Methyl-THIQ derivatives deplete ATP in neuronal cells, emphasizing the need for substituent-specific toxicity profiling .

Q & A

Q. What are the standard synthetic routes for 1-(Phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as cyclization of phenethylamine derivatives. For example, acetylation with acetyl chloride, followed by cyclization using polyphosphoric acid (PPA), and reduction with potassium borohydride yields the tetrahydroisoquinoline core . Optimizing reaction conditions (e.g., PPA temperature, solvent choice) is critical: higher cyclization temperatures (100–120°C) improve ring closure efficiency, while reducing agents like NaBH4 or LiAlH4 affect stereochemical outcomes . Yields range from 20% to 67% depending on substituent complexity and purification methods .

Q. Which analytical techniques are recommended for structural characterization of tetrahydroisoquinoline derivatives?

Key techniques include:

- 1H/13C NMR : Assigns proton environments and confirms regiochemistry (e.g., methoxy group positioning at C5 vs. C6) .

- TLC : Monitors reaction progress using Dragendorff–Munier stains for amine detection .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, especially for spiroheterocyclic derivatives .

Consistent use of deuterated solvents (e.g., CDCl3) and internal standards ensures reproducibility .

Q. What purification strategies are effective for isolating high-purity tetrahydroisoquinoline derivatives?

- Crystallization : Effective for diastereomer separation (e.g., 8:1 diastereomeric ratio resolved via solvent recrystallization) .

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/EtOAc) separates polar substituents like methoxy or benzodioxole groups .

- Liquid-Liquid Extraction : Dichloromethane (DCM) or ethyl acetate isolates amines from aqueous byproducts .

Advanced Research Questions

Q. How do substituent positions and types on the tetrahydroisoquinoline core influence biological activity?

Substituent positioning significantly alters receptor binding and bioactivity:

Q. What strategies resolve stereochemical challenges in synthesizing spiroheterocyclic tetrahydroisoquinoline derivatives?

- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., N-Cbz-DL-alanine) controls diastereoselectivity during lactam formation .

- Microwave-Assisted Synthesis : Reduces racemization in ring-closure steps (e.g., 150°C for 5 minutes in DCE) .

- Diastereomeric Crystallization : Isolates major diastereomers (e.g., 8a:8b = 8:1) for downstream functionalization .

Q. How can researchers address contradictions in pharmacological data across different biological models?

- Dose-Response Calibration : Validate in vitro IC50 values (e.g., I(f) channel inhibition at 0.32 µM ) against in vivo efficacy (e.g., 0.5 mg/kg anti-inflammatory dose ).

- Model-Specific Factors : Account for interspecies differences (e.g., guinea pig vs. rat metabolic rates) and tissue penetration variability .

- Mechanistic Overlap : Confirm neuroprotection via mitochondrial complex I shielding (e.g., MPP+ toxicity prevention ) vs. anti-inflammatory COX inhibition .

Q. What mechanisms underlie the neuroprotective effects of tetrahydroisoquinoline derivatives against mitochondrial dysfunction?

1-(Phenoxymethyl) derivatives may mimic endogenous amines like 1-methyl-THIQ, which:

- Shield Complex I : Prevent MPP+-induced respiratory chain inhibition in striatal synaptosomes .

- Attenuate Oxidative Stress : Despite lacking direct antioxidant properties, structural analogs reduce reactive oxygen species (ROS) via electron shuttling .

- Enhance Energetic Homeostasis : Maintain ATP synthesis in dopaminergic neurons, critical in Parkinson’s models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.